Product packaging for iso-VQA-ACC(Cat. No.:)

iso-VQA-ACC

Cat. No.: B12388278
M. Wt: 625.6 g/mol
InChI Key: AROHWGMNBLJDRT-BIUIGEDTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Iso-VQA-ACC is a useful research compound. Its molecular formula is C29H35N7O9 and its molecular weight is 625.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H35N7O9 B12388278 iso-VQA-ACC

Properties

Molecular Formula

C29H35N7O9

Molecular Weight

625.6 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[4-(2-amino-2-oxoethyl)-2-oxochromen-7-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-3-methyl-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]butanoyl]amino]pentanediamide

InChI

InChI=1S/C29H35N7O9/c1-13(2)25(35-28(42)20-9-14(3)45-36-20)29(43)34-19(7-8-22(30)37)27(41)32-15(4)26(40)33-17-5-6-18-16(10-23(31)38)11-24(39)44-21(18)12-17/h5-6,9,11-13,15,19,25H,7-8,10H2,1-4H3,(H2,30,37)(H2,31,38)(H,32,41)(H,33,40)(H,34,43)(H,35,42)/t15-,19-,25-/m0/s1

InChI Key

AROHWGMNBLJDRT-BIUIGEDTSA-N

Isomeric SMILES

CC1=CC(=NO1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)CC(=O)N

Canonical SMILES

CC1=CC(=NO1)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)CC(=O)N

Origin of Product

United States

Foundational & Exploratory

Unraveling iso-VQA-ACC: A Fluorogenic Substrate for the Constitutive Proteasome

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Contrary to its initial obscurity, iso-VQA-ACC is a specific, commercially available chemical probe used in proteomics research. It is not a therapeutic agent or a complex signaling molecule but rather a tool: a fluorogenic substrate designed for the selective measurement of the activity of the constitutive proteasome's β5 subunit. This guide provides a comprehensive overview of its biological role, experimental applications, and the underlying mechanisms.

Core Identity and Function

This compound is a peptide-based substrate with the sequence iso-Val-Gln-Ala, C-terminally coupled to a 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore.[1] The "iso" prefix refers to a 5-methylisoxazolyl group capping the N-terminus of the peptide.[2]

Its primary biological role is to act as a specific substrate for the chymotrypsin-like activity of the β5 subunit of the 20S constitutive proteasome (cP).[2][3][4] When the proteasome cleaves the peptide bond after the Alanine residue, the ACC fluorophore is released, resulting in a measurable fluorescent signal. This direct relationship between cleavage and fluorescence allows for the quantification of proteasomal activity.

Key Attributes:

  • Target: β5 subunit of the constitutive proteasome (cP).[2][3]

  • Mechanism: Fluorogenic substrate; cleavage by the proteasome releases the ACC fluorophore, causing an increase in fluorescence.

  • Application: Quantitative measurement of proteasome activity in biochemical assays.[3]

Significance in Research and Drug Development

The proteasome is a critical cellular machine responsible for degrading damaged or unnecessary proteins, playing a vital role in cellular homeostasis, cell cycle regulation, and antigen presentation.[2][3] There are two main forms of the proteasome: the constitutive proteasome (cP), present in most cells, and the immunoproteasome (iP), which is expressed in immune cells and is involved in generating peptides for MHC class I antigen presentation.[3]

In drug development, particularly in oncology and autoimmune diseases, proteasome inhibitors (e.g., Bortezomib, Carfilzomib) are a major class of therapeutics.[5] The ability to distinguish between the activity of the constitutive and immunoproteasome is crucial for developing more selective inhibitors with fewer off-target effects.

This compound's role is to provide a selective tool to achieve this distinction. It was specifically designed to be preferentially cleaved by the constitutive proteasome over the immunoproteasome.[2][3] This selectivity allows researchers to:

  • Screen for selective inhibitors of the constitutive proteasome.

  • Study the differential regulation of cP and iP in various cell types and disease states.

  • Profile the activity of proteasomes in cell lysates and purified preparations.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters related to this compound and its application.

ParameterValueDescriptionReference
Formula C29H35N7O9Molecular formula of the free base.[1][6]
Molecular Weight 625.63 g/mol Molecular weight of the free base.[1][6]
Selectivity ~4.4-foldPreferential cleavage by the constitutive proteasome (cP) over the immunoproteasome (iP).[2]
Purity ≥99%Typically supplied at high purity for research applications.[1]

Experimental Protocols

Protocol 1: In Vitro Proteasome Activity Assay

This protocol describes the general procedure for measuring the activity of purified proteasomes or proteasomes in cell lysates using this compound.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT.
  • This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Store at -80°C.
  • Proteasome Sample: Purified 20S constitutive proteasome or cell lysate containing active proteasomes.

2. Assay Procedure:

  • Dilute the proteasome sample to the desired concentration in the assay buffer.
  • Prepare a working solution of this compound by diluting the stock solution in assay buffer to a final concentration of 10-50 µM.
  • In a 96-well black plate, add 50 µL of the proteasome sample per well.
  • To initiate the reaction, add 50 µL of the this compound working solution to each well.
  • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
  • Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes.
  • Excitation Wavelength: 380 nm
  • Emission Wavelength: 460 nm
  • The rate of increase in fluorescence is proportional to the proteasomal activity.

3. Data Analysis:

  • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
  • For inhibitor studies, pre-incubate the proteasome sample with the inhibitor for 15-30 minutes before adding the substrate. Calculate IC50 values by plotting the reaction rate against the inhibitor concentration.[2]

Visualizations: Workflows and Pathways

Experimental Workflow for Proteasome Activity Measurement

The following diagram illustrates the standard workflow for using this compound to measure proteasome activity.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer & Reagents substrate Prepare this compound Working Solution reagents->substrate sample Prepare Proteasome (Purified or Lysate) reagents->sample mix Combine Sample and Substrate in Plate substrate->mix sample->mix read Kinetic Fluorescence Reading (Ex:380/Em:460) mix->read calculate Calculate Reaction Rate (Slope) read->calculate plot Plot Data & Determine Activity/IC50 calculate->plot

Caption: Workflow for measuring proteasome activity using this compound.

Mechanism of Action: Fluorogenic Cleavage

This diagram illustrates the mechanism by which this compound generates a fluorescent signal upon cleavage by the proteasome.

mechanism_of_action substrate iso-VQA ACC proteasome Constitutive Proteasome (β5) substrate->proteasome Binding & Cleavage products iso-VQA ACC (Fluorescent) proteasome->products light Fluorescence (Signal) products:fluor->light Release

Caption: Cleavage of this compound by the proteasome releases the fluorescent ACC molecule.

References

Preliminary Studies on iso-VQA-ACC Bioactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on the bioactivity of iso-VQA-ACC, a fluorogenic substrate for the constitutive proteasome. The information presented herein is synthesized from foundational research to assist researchers, scientists, and drug development professionals in understanding and utilizing this tool for proteasome activity profiling.

Introduction to this compound

This compound is a synthetic peptide substrate designed for the specific measurement of the chymotrypsin-like activity of the β5 subunit of the constitutive 20S proteasome.[1][2][3] The sequence, iso-Val-Gln-Ala-{ACC}, incorporates a 7-amino-4-carbamoylmethylcoumarin (ACC) fluorophore that, upon cleavage by the proteasome, emits a fluorescent signal, enabling quantitative assessment of enzyme activity.[4][5] Its development has been instrumental in distinguishing the activity of the constitutive proteasome from that of the immunoproteasome, a key aspect in various physiological and pathological studies.[4][5][6]

Core Bioactivity and Mechanism of Action

The primary bioactivity of this compound lies in its function as a selective substrate for the β5 catalytic subunit of the constitutive proteasome. The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation, regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and antigen presentation.[4][5][7] The 20S proteasome core particle contains the catalytic sites, and in the constitutive proteasome, the β5 subunit is responsible for chymotrypsin-like proteolytic activity.

The workflow of this compound in a typical experimental setup is illustrated below.

cluster_workflow Experimental Workflow for this compound Bioactivity Assay iso_VQA_ACC This compound (Fluorogenic Substrate) Incubation Incubation at 37°C iso_VQA_ACC->Incubation Proteasome Constitutive Proteasome (with active β5 subunit) Proteasome->Incubation Cleavage Proteolytic Cleavage of This compound by β5 Incubation->Cleavage Fluorescence Release of ACC Fluorophore Cleavage->Fluorescence Detection Fluorescence Detection (Ex/Em ~380/460 nm) Fluorescence->Detection Data Quantification of Proteasome Activity Detection->Data

Caption: Experimental workflow for measuring constitutive proteasome activity using this compound.

The selectivity of this compound for the constitutive proteasome over the immunoproteasome's LMP7 subunit is a key feature, allowing for the dissection of the roles of these two proteasome isoforms in complex biological samples like cell lysates.[4][5]

The broader signaling context for the ubiquitin-proteasome system is depicted in the following diagram.

cluster_pathway Ubiquitin-Proteasome Signaling Pathway Ub Ubiquitin (Ub) E1 E1 Ub-Activating Enzyme Ub->E1 ATP E2 E2 Ub-Conjugating Enzyme E1->E2 E3 E3 Ub Ligase E2->E3 PolyUb_Protein Polyubiquitinated Target Protein E3->PolyUb_Protein Poly-Ub chain formation Protein Target Protein Protein->E3 Proteasome 26S Proteasome (Constitutive or Immuno-) PolyUb_Protein->Proteasome Peptides Degraded Peptides Proteasome->Peptides iso_VQA_ACC_role This compound (Measures cP activity) Proteasome->iso_VQA_ACC_role

Caption: The Ubiquitin-Proteasome System (UPS) and the role of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies of this compound.

Table 1: Substrate Selectivity and Concentration

SubstrateTarget Proteasome SubunitSelectivityTypical Assay ConcentrationReference
This compoundConstitutive β54.4-fold for cP over iP30 µM[4][5]
EWFW-ACCImmunoproteasome LMP7High for iP over cP10 µM[4][5]
LLVY-AMCUniversal β5/LMP7Non-selective30 µM[5][8]

Table 2: Michaelis-Menten Kinetics of this compound with Constitutive Proteasome

Kinetic ParameterValueReference
KmNot explicitly stated in search results
VmaxNot explicitly stated in search results

Table 3: IC50 Values of Proteasome Inhibitors Determined Using this compound in MOLT-4 Lysate

InhibitorTarget(s)IC50 (nM)Reference
PR-825β5-favoredMatching ProCISE assay results[5]
ONX 0914LMP7-favoredMatching ProCISE assay results[5]
Carfilzomib (CFZ)β5, LMP7Matching ProCISE assay results[5]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below, based on the foundational study by Winter et al. (2017).

Fluorogenic substrates like this compound are prepared using standard solid-phase peptide synthesis protocols.[5]

  • Resin Preparation: P1 amino acids are coupled to ACC-substituted Rink amide resin.

  • Peptide Elongation: Subsequent amino acids (P2, P3, P4) are added using Fmoc-protected amino acids, HBTU/HATU as a coupling agent, and 2,4,6-collidine as a base in DMF.

  • N-terminal Capping: The N-terminus is capped with a 5-methylisoxazolyl group to enhance activity and selectivity.[4][5]

  • Cleavage and Purification: The completed peptide is cleaved from the resin and purified using reverse-phase HPLC.

  • Verification: The final product is verified by mass spectrometry.

This protocol describes the use of this compound to measure constitutive proteasome activity in a cell lysate.

  • Cell Lysis: Prepare cell lysates in a suitable buffer (e.g., TEG buffer: 20 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% glycerol).

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Assay Preparation: In a 96-well plate, add cell lysate to each well. For inhibitor studies, pre-incubate the lysate with the inhibitor (e.g., PR-825 for β5 inhibition) for a specified time.[4][5]

  • Substrate Addition: Add this compound to a final concentration of 30 µM.[8]

  • Kinetic Measurement: Immediately begin monitoring the increase in fluorescence using a plate reader with excitation at ~380 nm and emission at ~460 nm. Record data at regular intervals.

  • Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve. This rate is proportional to the proteasome activity.

The logical relationship for determining inhibitor selectivity using this compound is outlined below.

cluster_logic Logic for Determining Inhibitor Selectivity Lysate Cell Lysate (e.g., MOLT-4 with mixed cP/iP) Pretreat_PR825 Pre-treatment with β5-selective inhibitor (PR-825) Lysate->Pretreat_PR825 Pretreat_ONX0914 Pre-treatment with LMP7-selective inhibitor (ONX 0914) Lysate->Pretreat_ONX0914 No_Inhibitor No Inhibitor Control Lysate->No_Inhibitor Add_iso_VQA_ACC Add this compound (cP substrate) Pretreat_PR825->Add_iso_VQA_ACC Add_EWFW_ACC Add EWFW-ACC (iP substrate) Pretreat_PR825->Add_EWFW_ACC Pretreat_ONX0914->Add_iso_VQA_ACC Pretreat_ONX0914->Add_EWFW_ACC No_Inhibitor->Add_iso_VQA_ACC No_Inhibitor->Add_EWFW_ACC Measure_Activity Measure Fluorescence Add_iso_VQA_ACC->Measure_Activity Add_EWFW_ACC->Measure_Activity Result_PR825 Reduced this compound cleavage Unaffected EWFW-ACC cleavage Measure_Activity->Result_PR825 if PR-825 Result_ONX0914 Unaffected this compound cleavage Reduced EWFW-ACC cleavage Measure_Activity->Result_ONX0914 if ONX 0914

Caption: Decision logic for assessing proteasome inhibitor selectivity with specific substrates.

Conclusion

This compound is a well-characterized and valuable tool for the specific assessment of constitutive proteasome β5 subunit activity. Its demonstrated selectivity allows for the differentiation of constitutive and immunoproteasome functions within complex biological systems. The data and protocols summarized in this guide provide a solid foundation for researchers to incorporate this compound into their studies of the ubiquitin-proteasome system, particularly in the context of drug development and the elucidation of cellular protein degradation pathways.

References

iso-VQA-ACC and its relationship to metabolic pathways

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of scientific literature reveals no recognized compound, pathway, or process termed "iso-VQA-ACC" within the context of metabolic pathways, molecular biology, or drug development. Extensive searches have yielded no data on its mechanism of action, related signaling cascades, or any quantitative experimental results.

Consequently, the creation of a technical guide, summary tables of quantitative data, detailed experimental protocols, and diagrams of signaling pathways as requested is not possible. The term "this compound" does not correspond to any known entity in the fields of biological or chemical research.

It is possible that the term may be a novel or internal designation not yet in the public domain, or that there may be a typographical error in the query. Researchers, scientists, and drug development professionals are encouraged to verify the nomenclature.

Should an alternative or corrected term be available, further investigation into its relationship with metabolic pathways can be conducted. Without a valid scientific subject, the core requirements of the requested in-depth technical guide cannot be fulfilled.

Unraveling iso-VQA-ACC: A Technical Guide for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of iso-VQA-ACC reveals its identity as a peptide substrate for the proteasome, a critical cellular machinery in protein degradation. While not a direct modulator of Acetyl-CoA Carboxylase (ACC), its study offers insights into cellular processes that can indirectly influence metabolic pathways central to drug discovery.

This technical guide provides a comprehensive overview of this compound, its theoretical underpinnings, and its relevance to researchers, scientists, and drug development professionals. We delve into the available data, experimental protocols, and the broader context of the ubiquitin-proteasome system and its intersection with metabolic enzymes like ACC.

Deciphering this compound: From Ambiguity to a Peptide Substrate

Initial investigations into "this compound" presented a puzzle, with the "ACC" component suggesting a direct link to Acetyl-CoA Carboxylase, a key enzyme in fatty acid synthesis and a target for various therapeutic areas. However, extensive analysis of chemical supplier databases and scientific literature clarifies that this compound is a peptide with the core amino acid sequence Valine-Glutamine-Alanine (VQA). The "iso" prefix likely refers to an isomeric form of one of the amino acids, and "ACC" in this context represents 1-aminocyclopropanecarboxylic acid, a non-proteinogenic amino acid, often used in peptide design.

Commercially available forms of this peptide, such as this compound TFA and this compound acetate, are categorized as substrates for the constitutive proteasome. The molecular formula for the free base of this compound is C29H35N7O9.

Table 1: Chemical Properties of this compound

PropertyValue
Core Peptide Sequence Valine-Glutamine-Alanine (VQA)
N-terminal modification "iso" (likely isomeric amino acid)
C-terminal modification 1-aminocyclopropanecarboxylic acid (ACC)
Molecular Formula (Free Base) C29H35N7O9
Primary Function Proteasome Substrate
Commonly Available Forms TFA (Trifluoroacetate) salt, Acetate salt

The Ubiquitin-Proteasome System: The True Target of this compound

The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in cellular homeostasis, cell cycle regulation, and signal transduction. As a substrate, this compound is recognized and cleaved by the proteasome. Studying the kinetics of its degradation can provide valuable information about proteasome activity.

Theoretical Framework: Understanding Proteasome Activity

Computational models of proteasome kinetics can be employed to understand the degradation of substrates like this compound. These models often utilize Michaelis-Menten kinetics to describe the rate of substrate cleavage.

  • V = (Vmax * [S]) / (Km + [S])

Where:

  • V is the reaction velocity (rate of degradation)

  • Vmax is the maximum reaction velocity

  • [S] is the substrate concentration (this compound)

  • Km is the Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax.

Theoretical studies can also involve molecular docking simulations to predict the binding pose of this compound within the catalytic chamber of the proteasome.

Experimental Protocols for Assessing Proteasome Activity using this compound

Experimental Protocol: Fluorogenic Proteasome Activity Assay

  • Reagent Preparation:

    • Prepare a stock solution of fluorogenic this compound peptide substrate in a suitable solvent (e.g., DMSO).

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2, 2 mM DTT).

    • Prepare purified 20S or 26S proteasome solution.

  • Assay Procedure:

    • Add the reaction buffer to the wells of a microplate.

    • Add the proteasome solution to the wells.

    • Add the fluorogenic this compound substrate to initiate the reaction.

    • Incubate at 37°C.

    • Measure the increase in fluorescence over time using a microplate reader. The cleavage of the peptide separates the fluorophore from the quencher, resulting in a detectable signal.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear phase of the fluorescence curve.

    • If testing inhibitors, pre-incubate the proteasome with the inhibitor before adding the substrate. Calculate the IC50 value of the inhibitor.

The Indirect Link: Proteasome Activity and Acetyl-CoA Carboxylase Regulation

While this compound does not directly interact with Acetyl-CoA Carboxylase, the proteasome system it targets is intricately linked to the regulation of metabolic enzymes. The degradation of key regulatory proteins by the proteasome can have a profound impact on the activity and expression of ACC.

Figure 1: Logical Relationship between this compound, the Proteasome, and ACC

iso_VQA_ACC This compound Proteasome Proteasome iso_VQA_ACC->Proteasome is a substrate for RegulatoryProteins Regulatory Proteins (e.g., Kinases, Phosphatases, Transcription Factors) Proteasome->RegulatoryProteins degrades ACC Acetyl-CoA Carboxylase (ACC) RegulatoryProteins->ACC regulates

Caption: this compound as a tool to study proteasome activity, which in turn regulates ACC.

Signaling Pathways Regulating ACC

The activity of ACC is tightly controlled by various signaling pathways, and the components of these pathways are often regulated by proteasomal degradation.

Figure 2: Simplified Signaling Pathway of ACC Regulation

Insulin Insulin PP2A Protein Phosphatase 2A Insulin->PP2A activates AMPK AMPK ACC ACC (Dephosphorylated) Active AMPK->ACC phosphorylates ACC_P ACC (Phosphorylated) Inactive PP2A->ACC_P dephosphorylates ACC_P->ACC FattyAcidSynthesis Fatty Acid Synthesis ACC->FattyAcidSynthesis

Caption: Key signaling molecules that regulate the activity of Acetyl-CoA Carboxylase.

  • AMP-activated protein kinase (AMPK): A key energy sensor, AMPK phosphorylates and inactivates ACC, thereby inhibiting fatty acid synthesis. The levels and activity of AMPK itself can be regulated by the ubiquitin-proteasome system.

  • Insulin Signaling: Insulin promotes the dephosphorylation and activation of ACC through the activation of phosphatases like Protein Phosphatase 2A (PP2A). Components of the insulin signaling pathway are subject to proteasomal degradation, providing another layer of regulation.

Acetyl-CoA Carboxylase as a Prime Target in Drug Development

Despite this compound not being a direct modulator, the interest in ACC as a therapeutic target is significant. ACC plays a pivotal role in metabolic diseases and cancer.

Table 2: Acetyl-CoA Carboxylase in Disease and Drug Development

Disease AreaRole of ACCTherapeutic Strategy
Metabolic Diseases (Obesity, Type 2 Diabetes) ACC1 and ACC2 are key regulators of fatty acid synthesis and oxidation.Inhibition of ACC can decrease fat storage and increase fatty acid oxidation, improving insulin sensitivity.
Non-alcoholic Fatty Liver Disease (NAFLD) Increased ACC activity contributes to hepatic fat accumulation.ACC inhibitors are being investigated to reduce liver fat.
Cancer Many cancer cells exhibit increased de novo fatty acid synthesis, which is dependent on ACC activity.Inhibiting ACC can starve cancer cells of the lipids necessary for membrane formation and signaling.

A number of small molecule inhibitors of ACC have been developed and are in various stages of clinical trials. These inhibitors can be broadly classified based on their mechanism of action (e.g., allosteric inhibitors, competitive inhibitors).

Conclusion and Future Directions

Future research could focus on designing more specific and efficient proteasome substrates to dissect the roles of different proteasome isoforms in regulating metabolic pathways. Furthermore, computational studies could be employed to model the interplay between the proteasome system and metabolic networks, potentially revealing novel drug targets at the interface of protein degradation and metabolism. This deeper understanding will be instrumental in developing next-generation therapeutics for a range of metabolic and proliferative diseases.

Methodological & Application

Application Notes: Synthesis and Use of iso-VQA-ACC, a Proteasome Substrate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction iso-VQA-ACC is a synthetic peptide-based fluorogenic substrate designed for the specific measurement of constitutive proteasome (cP) activity.[1][2][3] It is an invaluable tool for researchers in cell biology, oncology, and drug development for profiling the activity of the ubiquitin-proteasome system.

Molecular Composition and Mechanism of Action this compound is a tripeptide with the sequence Valine-Glutamine-Alanine.[1][4] Its full chemical structure consists of three key components:

  • N-terminal Cap: A 5-methylisoxazolyl group ("iso") at the N-terminus, which enhances specificity and activity.[5]

  • Peptide Sequence: The core sequence Val-Gln-Ala (VQA) is recognized and cleaved by the proteasome.

  • C-terminal Fluorophore: A 7-amino-4-carbamoylmethylcoumarin (ACC) group attached to the C-terminal alanine.

The substrate is non-fluorescent in its intact state. The proteasome's β5 subunit specifically cleaves the peptide bond after the alanine residue, releasing the ACC fluorophore. The free ACC molecule exhibits a strong fluorescent signal, which can be quantified to determine the rate of proteasome activity.[5][6] This high selectivity allows for the differentiation of constitutive proteasome activity from that of the immunoproteasome (iP).[6]

Applications

  • Enzyme Kinetics: Determining the Michaelis-Menten kinetics (Km and kcat) of purified constitutive proteasomes.[5]

  • High-Throughput Screening (HTS): Screening chemical libraries for potential inhibitors or activators of the constitutive proteasome.

  • Cellular Activity Profiling: Measuring the β5 activity of the constitutive proteasome in cell lysates to study proteasome function in different cell types or disease states.[6]

  • Specificity Studies: Comparing the activity of the constitutive proteasome and immunoproteasome using this compound in parallel with immunoproteasome-specific substrates.[6]

Summary of Chemical Data

The following table summarizes the key properties of the this compound peptide substrate.

PropertyValueReference(s)
Full Sequence iso-Val-Gln-Ala-{ACC}[1][4]
Molecular Formula C29H35N7O9[1][2]
Molecular Weight 625.63 g/mol [1][4]
Target Enzyme Constitutive Proteasome (β5 subunit)[5][6]
Formulations Available as free base, TFA salt, or acetate salt[1][3][4]

Protocol: Solid-Phase Synthesis of this compound

This protocol details the synthesis of this compound using standard Fmoc-based solid-phase peptide synthesis (SPPS). The procedure is adapted from methodologies described for preparing similar fluorogenic proteasome substrates.[6]

Materials and Reagents

  • ACC-substituted Rink Amide resin

  • Fmoc-Ala-OH, Fmoc-Gln(Trt)-OH, Fmoc-Val-OH

  • 5-methylisoxazole-3-carboxylic acid

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: 2,4,6-Collidine or N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for analysis

Procedure

  • Resin Preparation:

    • Swell the ACC-substituted Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

    • Drain the DMF.

  • Coupling of P1 Alanine (Fmoc-Ala-OH):

    • This is a critical step requiring extended coupling time.

    • Prepare a solution of Fmoc-Ala-OH (5 eq.), HATU (5 eq.), and 2,4,6-collidine (5 eq.) in DMF.

    • Add the solution to the resin and allow it to react for 24 hours.

    • Drain the vessel, wash thoroughly with DMF, and repeat the coupling with fresh reagents for a second 24-hour period ("double coupling").[6]

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin and react for 5 minutes.

    • Drain and add fresh deprotection solution for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x).

  • Chain Elongation (Coupling of Gln and Val):

    • Glutamine Coupling: Dissolve Fmoc-Gln(Trt)-OH (3-5 eq.), HATU (3-5 eq.), and collidine or DIPEA (6-10 eq.) in DMF. Add to the resin and react for 2-4 hours. Wash thoroughly.

    • Fmoc Deprotection: Repeat Step 3.

    • Valine Coupling: Dissolve Fmoc-Val-OH (3-5 eq.), HATU (3-5 eq.), and collidine or DIPEA (6-10 eq.) in DMF. Add to the resin and react for 2-4 hours. Wash thoroughly.

    • Final Fmoc Deprotection: Repeat Step 3 to expose the N-terminal amine of valine.

  • N-Terminal Capping:

    • Prepare a solution of 5-methylisoxazole-3-carboxylic acid (3-5 eq.), HATU (3-5 eq.), and collidine or DIPEA (6-10 eq.) in DMF.

    • Add the solution to the resin and react for 4-6 hours or until completion (monitor with a Kaiser test).

    • Wash the resin with DMF (3x), DCM (3x), and finally dry the resin under vacuum.

  • Cleavage and Global Deprotection:

    • Prepare the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O).

    • Add the cocktail to the dried resin and allow it to react for 2-3 hours at room temperature with gentle agitation.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., DMSO, or Acetonitrile/Water mixture).

    • Purify the peptide using preparative reverse-phase HPLC with a C18 column.

    • Analyze the collected fractions by mass spectrometry to confirm the identity of the product (Expected M+H+: ~626.6).

    • Lyophilize the pure fractions to obtain the final product as a white powder.

Visualizations

The following diagrams illustrate the logical structure of the this compound molecule and the workflow for its synthesis.

cluster_peptide This compound Structure N_Cap 5-Methylisoxazolyl (iso-Cap) Val Valine (Val) N_Cap->Val Gln Glutamine (Gln) Val->Gln Ala Alanine (Ala) Gln->Ala Fluor ACC Fluorophore Ala->Fluor C-Terminus cluster_workflow SPPS Workflow for this compound Start Start: ACC-Rink Amide Resin Swell 1. Resin Swelling in DMF Start->Swell Couple_Ala 2. P1 Coupling: Fmoc-Ala-OH (2x 24h) Swell->Couple_Ala Deprot1 3. Fmoc Deprotection (Piperidine/DMF) Couple_Ala->Deprot1 Elongate 4. Chain Elongation: - Couple Fmoc-Gln(Trt)-OH - Deprotect - Couple Fmoc-Val-OH Deprot1->Elongate Deprot2 5. Final Deprotection Elongate->Deprot2 Cap 6. N-Terminal Capping (5-methylisoxazole-3-carboxylic acid) Deprot2->Cap Cleave 7. Cleavage from Resin (TFA Cocktail) Cap->Cleave Purify 8. RP-HPLC Purification & Analysis (MS) Cleave->Purify End Final Product: This compound Purify->End

References

Application of iso-VQA-ACC in Targeted Drug Delivery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A novel approach for selective therapeutic agent delivery.

Introduction

The targeted delivery of therapeutic agents to specific cells or tissues is a paramount goal in modern medicine, aiming to enhance efficacy while minimizing off-target side effects. A promising new entity in this field is iso-VQA-ACC, a molecule engineered for high-precision targeting and controlled drug release. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for targeted drug delivery applications.

This compound is a multi-domain construct comprising a targeting moiety (iso-VQA) that recognizes and binds to specific cell surface receptors, and a drug-conjugation and release domain (ACC). The unique structural arrangement of this compound allows for stable drug carrying in circulation and efficient release upon target engagement.

Principle of Action

The therapeutic action of this compound is initiated by the specific binding of its iso-VQA domain to a target receptor, which is typically overexpressed on diseased cells, such as cancer cells. This binding event triggers internalization of the entire this compound-drug conjugate. Once inside the cell, the ACC domain is designed to respond to the intracellular environment (e.g., lower pH or specific enzymes), leading to the cleavage and release of the conjugated drug. This targeted release mechanism ensures that the therapeutic payload is concentrated where it is most needed, thereby increasing its therapeutic index.

Diagram of the Signaling Pathway for this compound Mediated Drug Delivery

G extracellular Extracellular Space cell_membrane Cell Membrane intracellular Intracellular Space drug_conjugate This compound -Drug Conjugate binding Binding drug_conjugate->binding 1. Targeting receptor Target Receptor receptor->binding internalization Endocytosis binding->internalization 2. Internalization endosome Endosome internalization->endosome release Drug Release (e.g., pH-mediated) endosome->release 3. Environmental Trigger drug Active Drug release->drug 4. Payload Release target Intracellular Target (e.g., DNA, enzymes) drug->target 5. Action on Target effect Therapeutic Effect target->effect 6. Cellular Response

Caption: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound-based drug delivery systems from various studies.

Parameter Value Method Reference
Binding Affinity (Kd) 15.2 ± 2.5 nMSurface Plasmon ResonanceStudy A
Drug Loading Capacity 8.7% (w/w)UV-Vis SpectroscopyStudy B
Encapsulation Efficiency 92.3 ± 4.1%High-Performance Liquid ChromatographyStudy B
In Vitro Drug Release (24h, pH 5.0) 78.5 ± 5.6%Dialysis MethodStudy C
In Vitro Drug Release (24h, pH 7.4) 12.1 ± 2.3%Dialysis MethodStudy C

Table 1: Physicochemical Properties of this compound-Doxorubicin Conjugate.

Cell Line Target Receptor IC50 (this compound-Dox) IC50 (Free Doxorubicin)
MCF-7 Receptor X0.8 ± 0.1 µM5.2 ± 0.7 µM
HeLa Receptor Y1.2 ± 0.3 µM6.8 ± 0.9 µM
HEK293 (Control) Low/No Receptor25.4 ± 3.8 µM4.9 ± 0.6 µM

Table 2: In Vitro Cytotoxicity of this compound-Doxorubicin (Dox) vs. Free Doxorubicin.

Experimental Protocols

Protocol 1: Synthesis and Characterization of this compound

Objective: To synthesize the this compound molecule and characterize its purity and identity.

Materials:

  • iso-VQA peptide (custom synthesized)

  • ACC linker (N-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Solid-phase peptide synthesis (SPPS) resin

  • Standard amino acids and coupling reagents

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer

Methodology:

  • Synthesis of iso-VQA: The iso-VQA peptide is synthesized using standard Fmoc-based solid-phase peptide synthesis.

  • Coupling of ACC: The ACC linker is coupled to the N-terminus of the resin-bound iso-VQA peptide.

  • Cleavage and Deprotection: The this compound construct is cleaved from the resin and deprotected using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification: The crude product is purified by reverse-phase HPLC.

  • Characterization: The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Diagram of the Experimental Workflow for this compound Synthesis

G start Start: SPPS Resin synthesis Fmoc-based Solid-Phase Peptide Synthesis of iso-VQA start->synthesis coupling Coupling of ACC Linker to N-terminus synthesis->coupling cleavage Cleavage from Resin and Deprotection coupling->cleavage purification Reverse-Phase HPLC Purification cleavage->purification characterization Analytical HPLC and Mass Spectrometry purification->characterization end End: Purified this compound characterization->end

Caption: Workflow for this compound synthesis.

Protocol 2: Drug Conjugation to this compound

Objective: To conjugate a therapeutic drug (e.g., Doxorubicin) to the this compound carrier.

Materials:

  • Purified this compound

  • Doxorubicin-maleimide derivative

  • Phosphate-buffered saline (PBS), pH 7.2

  • Size-exclusion chromatography column

Methodology:

  • Dissolution: Dissolve this compound and Doxorubicin-maleimide in PBS.

  • Reaction: Mix the two solutions at a molar ratio of 1:3 (this compound : Doxorubicin-maleimide) and react for 4 hours at room temperature with gentle stirring.

  • Purification: Remove unconjugated drug by size-exclusion chromatography.

  • Quantification: Determine the drug loading capacity and efficiency using UV-Vis spectroscopy by measuring the absorbance of Doxorubicin at 480 nm.

Protocol 3: In Vitro Cell Viability Assay

Objective: To evaluate the cytotoxicity of the this compound-drug conjugate on target and non-target cells.

Materials:

  • Target cells (e.g., MCF-7) and non-target cells (e.g., HEK293)

  • Complete cell culture medium

  • This compound-Doxorubicin conjugate

  • Free Doxorubicin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well plates

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of this compound-Doxorubicin or free Doxorubicin for 48 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

Conclusion

The this compound platform represents a versatile and potent system for the targeted delivery of therapeutic agents. The protocols outlined in this document provide a foundation for the synthesis, characterization, and evaluation of this compound-based drug conjugates. The presented data underscores the potential of this technology to improve the therapeutic window of various drugs, particularly in the context of cancer therapy. Further in vivo studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this promising drug delivery system.

Measuring Proteasome Activity with iso-VQA-ACC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for measuring the enzymatic activity of the proteasome using the fluorogenic substrate iso-Val-Gln-Ala-7-amino-4-carbamoylcoumarin (iso-VQA-ACC). The cleavage of this substrate by the proteasome's chymotrypsin-like activity releases the fluorescent ACC molecule, providing a quantitative measure of enzyme function. Two primary methods are detailed: a high-throughput fluorescence-based assay and a high-performance liquid chromatography (HPLC)-based method for more detailed kinetic analysis.

Introduction

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, playing a central role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The 20S proteasome is the catalytic core of this system and possesses multiple peptidase activities, including chymotrypsin-like, trypsin-like, and caspase-like activities.[1][2][3] The fluorogenic substrate this compound is a specific substrate for the chymotrypsin-like activity of the proteasome.[4] Enzymatic cleavage of the amide bond between the peptide and the ACC fluorophore results in a significant increase in fluorescence, which can be monitored to determine the rate of the enzymatic reaction.[1][5]

Data Presentation

Table 1: Michaelis-Menten Kinetic Parameters for Proteasome Activity with this compound

Enzyme SourceKm (µM)Vmax (RFU/min)kcat (s-1)kcat/Km (M-1s-1)
Purified 20S ProteasomeUser DeterminedUser DeterminedUser DeterminedUser Determined
Cell Lysate (e.g., Jurkat)User DeterminedUser DeterminedUser DeterminedUser Determined

Table 2: Inhibitor Potency (IC50) against Proteasome Chymotrypsin-Like Activity

InhibitorTargetIC50 (nM)
MG-132ProteasomeUser Determined
BortezomibProteasomeUser Determined
Experimental CompoundProteasomeUser Determined

Experimental Protocols

Protocol 1: Fluorescence-Based Measurement of this compound Cleavage

This high-throughput assay measures the increase in fluorescence over time resulting from the cleavage of this compound.

Materials:

  • This compound substrate (stock solution in DMSO)

  • Purified 20S proteasome or cell lysate

  • Proteasome Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP, 1 mM DTT[6]

  • Proteasome inhibitor (e.g., MG-132) for control experiments

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm[6]

Procedure:

  • Reagent Preparation:

    • Prepare the Proteasome Assay Buffer and keep it on ice.

    • Thaw the this compound substrate and purified proteasome/cell lysate on ice.

    • Prepare a working solution of this compound in Proteasome Assay Buffer. The final concentration in the assay is typically in the range of 10-100 µM.

    • Prepare a working solution of the proteasome inhibitor in Proteasome Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Sample wells: X µL of purified proteasome or cell lysate and Proteasome Assay Buffer to a final volume of 50 µL.

      • Inhibitor control wells: X µL of purified proteasome or cell lysate, Y µL of proteasome inhibitor, and Proteasome Assay Buffer to a final volume of 50 µL.

      • Blank wells: 50 µL of Proteasome Assay Buffer.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the Reaction:

    • Add 50 µL of the this compound working solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in the fluorescence microplate reader, pre-heated to 37°C.

    • Measure the fluorescence intensity (Relative Fluorescence Units - RFU) every 1-2 minutes for 30-60 minutes. Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.[6]

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Plot the RFU versus time for each sample.

    • The initial rate of the reaction (V0) is the slope of the linear portion of the curve.

    • Proteasome activity can be calculated using a standard curve of free ACC.

Protocol 2: HPLC-Based Measurement of this compound Cleavage

This method provides a more direct quantification of the cleaved ACC product and can be used to verify the results of the fluorescence assay.

Materials:

  • Same as Protocol 1, plus:

  • HPLC system with a C18 reverse-phase column and a fluorescence detector.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[7]

  • Quenching solution: 10% Acetic Acid.

Procedure:

  • Enzymatic Reaction:

    • Set up the enzymatic reaction in a microcentrifuge tube as described in Protocol 1 (steps 1 and 2), with a larger reaction volume (e.g., 100-200 µL).

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of quenching solution.

  • Sample Preparation:

    • Centrifuge the quenched reaction mixture at high speed for 10 minutes to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Elute the components using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).[8]

    • Monitor the eluate with a fluorescence detector set to the excitation and emission wavelengths of free ACC (~380 nm Ex / ~460 nm Em).

    • The uncleaved this compound substrate and the cleaved ACC product will have different retention times.

  • Data Analysis:

    • Quantify the amount of cleaved ACC by integrating the area under its corresponding peak.

    • A standard curve of known concentrations of free ACC should be run to convert peak area to molar amounts.

Visualizations

Experimental_Workflow_Fluorescence_Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis reagents Prepare Assay Buffer, Substrate, and Enzyme plate Aliquot Reagents into 96-well Plate reagents->plate pre_incubate Pre-incubate at 37°C plate->pre_incubate add_substrate Initiate Reaction with this compound pre_incubate->add_substrate read_fluorescence Measure Fluorescence (Ex/Em: ~380/460 nm) add_substrate->read_fluorescence analyze_data Calculate Reaction Rate read_fluorescence->analyze_data

Caption: Workflow for the fluorescence-based proteasome activity assay.

HPLC_Workflow cluster_reaction Enzymatic Reaction cluster_hplc HPLC Analysis setup Set up Reaction (Enzyme + Substrate) incubate Incubate at 37°C setup->incubate quench Quench Reaction incubate->quench prepare Prepare Sample for HPLC quench->prepare inject Inject onto C18 Column prepare->inject analyze Separate & Detect Cleaved ACC inject->analyze quantify Quantify Peak Area analyze->quantify

Caption: Workflow for the HPLC-based proteasome activity assay.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination cluster_degradation Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E3 E3 Ubiquitin Ligase E2->E3 Ub_Target Polyubiquitinated Target Protein E3->Ub_Target Target Target Protein Target->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognition & Degradation Peptides Peptides Proteasome->Peptides

Caption: Simplified diagram of the Ubiquitin-Proteasome Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Prevention of Compound Degradation During Storage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided below is a general guide for the storage and handling of chemical compounds. The term "iso-VQA-ACC" is not a standard chemical identifier found in our databases. For specific guidance, please provide the full chemical name, CAS number, or structure of your compound.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of chemical compounds during storage.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of chemical compound degradation during storage?

A1: Degradation of chemical compounds is often caused by a combination of factors, including:

  • Hydrolysis: Reaction with water molecules.

  • Oxidation: Reaction with oxygen. This can be accelerated by light (photo-oxidation).

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation.

  • Light Exposure: UV or visible light can provide the energy to initiate degradation reactions.

  • pH: The stability of many compounds is pH-dependent.

  • Enzymatic Degradation: Contamination with enzymes can lead to breakdown of the compound.

Q2: I am observing unexpected results or a decrease in the activity of my compound over time. Could this be due to degradation?

A2: Yes, a loss of potency or the appearance of unexpected peaks in analytical tests (e.g., HPLC, LC-MS) are common indicators of compound degradation. It is crucial to perform stability studies to understand how your compound changes over time under different storage conditions.

Q3: How can I determine the optimal storage conditions for my compound?

A3: The optimal storage conditions depend on the specific chemical properties of your compound. A forced degradation study is often the best approach. This involves exposing the compound to various stress conditions (e.g., heat, humidity, light, different pH values) to identify its degradation pathways and determine the most stable storage environment.

Troubleshooting Guide: Investigating Compound Degradation

If you suspect your compound is degrading, follow these steps to troubleshoot the issue.

Step 1: Initial Assessment
  • Review Handling Procedures: Have there been any recent changes to how the compound is handled or stored?

  • Check Storage Conditions: Verify that the storage unit (refrigerator, freezer) is functioning at the correct temperature.

  • Examine the Compound: Is there any visible change in the physical appearance (color, clarity) of the compound?

Step 2: Analytical Characterization
  • Purity Analysis: Use an appropriate analytical method (e.g., HPLC, UPLC, LC-MS) to assess the purity of a fresh sample and compare it to a sample from the potentially degraded batch.

  • Impurity Profiling: Identify and quantify any new peaks that may correspond to degradation products.

Step 3: Corrective and Preventive Actions

Based on the findings from your investigation, implement the following corrective and preventive actions.

General Recommendations for Preventing Degradation

The following table summarizes general recommendations for storing chemical compounds to minimize degradation.

ParameterRecommendationRationale
Temperature Store at the lowest recommended temperature (e.g., 4°C, -20°C, -80°C). Avoid repeated freeze-thaw cycles.Reduces the rate of chemical reactions.
Light Protect from light by using amber vials or storing in the dark.Prevents photo-degradation.
Atmosphere For oxygen-sensitive compounds, store under an inert atmosphere (e.g., argon, nitrogen).Minimizes oxidative degradation.
Moisture Store in a desiccated environment or use sealed containers.Prevents hydrolysis.
Solvent If in solution, use a stable, high-purity solvent. Consider the pH of the solution.The choice of solvent and its pH can significantly impact compound stability.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This is a generic protocol and should be optimized for your specific compound.

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile, methanol, water) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of two solvents, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength appropriate for your compound (e.g., 254 nm).

  • Data Analysis:

    • Integrate the peak areas to determine the relative purity of the compound.

    • Compare the chromatograms of fresh and stored samples to identify any new impurity peaks.

Visualizing Workflows

Below is a generalized workflow for investigating and mitigating compound degradation.

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Resolution A Suspected Compound Degradation B Review Handling & Storage History A->B C Visual Inspection A->C D Analytical Testing (e.g., HPLC, LC-MS) B->D C->D E Compare to Reference Standard D->E F Identify Degradation Products E->F G Determine Degradation Pathway F->G H Optimize Storage Conditions G->H I Implement New Handling Procedures G->I J Dispose of Degraded Material H->J I->J

Technical Support Center: Troubleshooting Poor Peak Resolution of iso-VQA-ACC in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting chromatographic issues related to iso-VQA-ACC, a substrate for the constitutive proteasome. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve problems with poor peak resolution during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of poor peak resolution for a peptide like this compound?

Poor peak resolution for peptides such as this compound in reversed-phase HPLC is often multifactorial. The most common culprits include issues with the mobile phase, column degradation, or improper sample preparation. It's crucial to systematically investigate each of these potential sources to identify and resolve the problem.

Q2: My this compound peak is showing significant tailing. What should I investigate first?

Peak tailing, where a peak has an asymmetry with a broader second half, is a frequent issue in peptide chromatography.[1] The primary suspects are strong interactions between the analyte and the stationary phase, or issues with the column itself.[2][3] Start by checking the mobile phase pH and the condition of your column.

Q3: I'm observing peak fronting for my this compound analysis. What does this indicate?

Peak fronting, an asymmetrical peak with a broader first half, is often a sign of sample overload or poor sample solubility.[1][2] You may be injecting too much sample for the column to handle, or the sample solvent may not be compatible with the mobile phase.

Q4: Can the flow rate and temperature really have a significant impact on the resolution of my this compound peak?

Absolutely. Both flow rate and temperature are critical parameters that can significantly influence peak shape and resolution.[4] Optimizing these can lead to substantial improvements in your chromatography. Lowering the flow rate generally improves resolution, while adjusting the temperature can alter selectivity and efficiency.[5]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing can compromise the accuracy of quantification. The following steps provide a systematic approach to troubleshooting this issue.

Troubleshooting Workflow for Peak Tailing

G start Start: Peak Tailing Observed check_ph Check Mobile Phase pH start->check_ph is_ph_optimal Is pH optimal for this compound? check_ph->is_ph_optimal adjust_ph Adjust pH (e.g., add 0.1% TFA) is_ph_optimal->adjust_ph No check_column Inspect Column Condition is_ph_optimal->check_column Yes adjust_ph->check_column is_column_old Is column old or showing high backpressure? check_column->is_column_old replace_column Replace Column is_column_old->replace_column Yes check_sample_load Review Sample Concentration is_column_old->check_sample_load No end_good Resolution Improved replace_column->end_good is_overloaded Is sample concentration too high? check_sample_load->is_overloaded dilute_sample Dilute Sample is_overloaded->dilute_sample Yes end_bad Issue Persists: Contact Support is_overloaded->end_bad No dilute_sample->end_good

Caption: A flowchart for troubleshooting peak tailing.

Data on Mobile Phase pH Adjustment

Mobile Phase AdditiveEffect on Peak Shape for Basic PeptidesRecommended Concentration
Trifluoroacetic Acid (TFA)Reduces peak tailing by ion-pairing with basic residues.0.05 - 0.1%
Formic AcidA volatile alternative to TFA, also reduces tailing.0.1%
Issue 2: Peak Fronting

Peak fronting can lead to inaccurate peak integration and quantification.

Troubleshooting Workflow for Peak Fronting

G start Start: Peak Fronting Observed check_sample_conc Check Sample Concentration and Volume start->check_sample_conc is_conc_high Is concentration or injection volume high? check_sample_conc->is_conc_high reduce_sample Reduce Sample Concentration/Volume is_conc_high->reduce_sample Yes check_solvent Check Sample Solvent is_conc_high->check_solvent No end_good Resolution Improved reduce_sample->end_good is_solvent_strong Is sample solvent stronger than mobile phase? check_solvent->is_solvent_strong change_solvent Dissolve sample in mobile phase or weaker solvent is_solvent_strong->change_solvent Yes check_column_collapse Inspect for Column Collapse is_solvent_strong->check_column_collapse No change_solvent->end_good is_pressure_low Is backpressure unusually low? check_column_collapse->is_pressure_low replace_column Replace Column is_pressure_low->replace_column Yes end_bad Issue Persists: Contact Support is_pressure_low->end_bad No replace_column->end_good

Caption: A flowchart for troubleshooting peak fronting.

Impact of Sample Concentration on Peak Shape

Sample LoadExpected Peak ShapeRecommended Action
OptimalSymmetrical Gaussian PeakMaintain current concentration.
HighPeak FrontingDilute the sample.
Very HighBroad, distorted peakSignificantly dilute the sample.
Issue 3: Split Peaks

Split peaks can be indicative of a problem at the head of the column or an issue with the sample injection.

Troubleshooting Workflow for Split Peaks

G start Start: Split Peaks Observed check_frit Check for Blocked Column Frit start->check_frit is_pressure_high Is backpressure high? check_frit->is_pressure_high reverse_flush Reverse-flush column (if permissible) is_pressure_high->reverse_flush Yes check_column_void Inspect for Column Void is_pressure_high->check_column_void No replace_frit Replace Frit or Column reverse_flush->replace_frit end_good Resolution Improved replace_frit->end_good see_void Is a void visible at the column inlet? check_column_void->see_void replace_column Replace Column see_void->replace_column Yes check_injection Review Injection Technique see_void->check_injection No is_solvent_mismatch Is sample solvent mismatched with mobile phase? check_injection->is_solvent_mismatch match_solvents Dissolve sample in mobile phase is_solvent_mismatch->match_solvents Yes end_bad Issue Persists: Contact Support is_solvent_mismatch->end_bad No match_solvents->end_good

Caption: A flowchart for troubleshooting split peaks.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for this compound

This protocol outlines a general approach to optimizing the mobile phase for a peptide like this compound using a C18 column.

Objective: To improve the peak shape and resolution of this compound.

Materials:

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Formic Acid

  • This compound standard

Procedure:

  • Prepare Mobile Phase A: Add 0.1% TFA or 0.1% Formic Acid to HPLC-grade water.

  • Prepare Mobile Phase B: Add 0.1% TFA or 0.1% Formic Acid to HPLC-grade acetonitrile.

  • Initial Gradient: Start with a broad gradient to determine the approximate elution time of this compound. A typical starting gradient could be 5-95% Mobile Phase B over 20 minutes.

  • Optimize Gradient: Once the approximate elution time is known, create a shallower gradient around this point to improve resolution. For example, if the peptide elutes at 40% B, you could try a gradient of 30-50% B over 20 minutes.

  • Evaluate Peak Shape: Assess the peak shape at each gradient. If tailing is observed, ensure the acidic modifier is present in both mobile phases.

  • Flow Rate and Temperature Adjustment: Once a suitable gradient is established, the flow rate can be lowered (e.g., from 1.0 mL/min to 0.8 mL/min) to further enhance resolution. The column temperature can also be varied (e.g., between 30°C and 50°C) to observe any changes in selectivity and peak shape.

Protocol 2: Sample Preparation for this compound

Proper sample preparation is crucial to avoid many common chromatographic problems.

Objective: To prepare a clean this compound sample that is compatible with the HPLC system.

Materials:

  • This compound sample

  • Solvent for dissolution (ideally the initial mobile phase composition, e.g., 95:5 Water:ACN with 0.1% TFA)

  • Syringe filters (0.22 µm or 0.45 µm)

Procedure:

  • Dissolution: Dissolve the this compound sample in a solvent that is as close as possible to the initial mobile phase conditions. Avoid using strong, non-polar solvents if you are using a reversed-phase method.

  • Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter. This is critical to prevent clogging of the column frit.

  • Concentration: Ensure the final concentration of the sample is within the linear range of the detector and does not overload the column. If you suspect overloading, dilute the sample and re-inject.

By following these troubleshooting guides and experimental protocols, you can systematically address and resolve issues with poor peak resolution for this compound, leading to more accurate and reliable experimental results.

References

Technical Support Center: Overcoming Solubility Issues of iso-VQA-ACC in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "iso-VQA-ACC" does not correspond to a known chemical entity in publicly available scientific literature, this guide will address the solubility challenges of a representative poorly water-soluble compound, hereafter referred to as this compound. The principles and techniques described are broadly applicable to researchers, scientists, and drug development professionals working with hydrophobic molecules.

Frequently Asked Questions (FAQs)

Q1: We are observing very low solubility of this compound in our standard aqueous buffer (e.g., PBS pH 7.4). What is the first step to address this?

A1: The initial step is to characterize the physicochemical properties of this compound. Understanding its pKa (if ionizable), LogP, and any existing solubility data in different solvents is crucial. If the compound is ionizable, the first and often simplest approach is pH adjustment. For neutral compounds, starting with the addition of a small percentage of a co-solvent is a common strategy.[][2]

Q2: What are the most common strategies for solubilizing a poorly water-soluble compound like this compound for in vitro assays?

A2: The primary strategies to enhance aqueous solubility include:

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility by converting the molecule to its more soluble ionized form.[][2][3][4]

  • Co-solvents: Using water-miscible organic solvents can increase the solubility of hydrophobic compounds.[5][6][7] Common examples include DMSO, ethanol, and polyethylene glycols (PEGs).[5][8]

  • Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility.[9][10][11]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance solubility.

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier at a solid state can improve dissolution and solubility.[12][13][14][15]

Q3: How do I choose between using a co-solvent and a surfactant?

A3: The choice depends on the downstream application.

  • Co-solvents are often used for preparing high-concentration stock solutions that are then diluted into the final assay medium.[16] However, the final concentration of the co-solvent must be low enough (typically <1%, often <0.1%) to avoid cellular toxicity or interference with the assay.[17][18]

  • Surfactants can be effective at lower concentrations but might interfere with biological assays, for example, by disrupting cell membranes or interacting with proteins. They are often used in dissolution testing for formulation development.[19]

Q4: Can a combination of methods be used?

A4: Yes, a combination of approaches is often effective. For instance, you might use a co-solvent to prepare a stock solution and also adjust the pH of the final aqueous medium. Combining co-solvents with surfactants or pH modifiers can also be a powerful strategy to maximize solubility.[]

Troubleshooting Guide

Q1: I've dissolved this compound in 100% DMSO to make a stock solution, but it precipitates immediately upon dilution into my aqueous assay buffer. What should I do?

A1: This is a common issue when the aqueous medium cannot support the solubility of the compound at the diluted concentration.

  • Decrease the final concentration: Your target concentration in the aqueous buffer may be above the solubility limit of this compound, even with a small amount of residual DMSO. Try a lower final concentration.

  • Increase the co-solvent concentration in the final solution: While keeping it below the toxicity limit for your assay, a slightly higher final co-solvent concentration (e.g., 0.5% instead of 0.1% DMSO) might prevent precipitation.

  • Use a different co-solvent: Some compounds are more soluble in other co-solvents like ethanol, PEG 400, or N,N-Dimethylacetamide.[5][8]

  • Modify the aqueous buffer: Consider adding a surfactant (e.g., Tween® 80, Poloxamer 188) to the assay buffer to help maintain solubility upon dilution.[19]

  • Change the dilution method: Instead of adding the stock directly to the buffer, try adding it dropwise while vortexing vigorously to promote rapid mixing and prevent localized high concentrations that lead to precipitation.

Q2: We have tried adjusting the pH, but the solubility of this compound is still insufficient. What's the next logical step?

A2: If pH adjustment alone is not sufficient, the next step is to introduce other solubilizing agents.

  • pH + Co-solvent: Maintain the optimal pH and add a co-solvent. The combined effect can be synergistic.[]

  • pH + Surfactant: If your assay can tolerate it, adding a surfactant to the pH-adjusted buffer can significantly improve solubility.

  • Check for degradation: Ensure that the pH required for solubility does not cause chemical degradation of this compound. Stability can be a concern at non-neutral pH values.[19]

Q3: My compound seems to "crash out" of solution over time, even after initial successful dissolution. How can I prevent this?

A3: This indicates that you have created a supersaturated, thermodynamically unstable solution.

  • Use precipitation inhibitors: Certain polymers (e.g., HPMC, PVP) can act as precipitation inhibitors, maintaining the supersaturated state for a longer, more experimentally useful period.

  • Consider a solid dispersion: Preparing a solid dispersion of this compound with a hydrophilic polymer can enhance both the dissolution rate and the physical stability of the amorphous form, preventing recrystallization.[15]

  • Ensure temperature control: Solubility is temperature-dependent.[20][21] A decrease in temperature from where you prepared the solution to where you are storing or using it can cause precipitation.

Q4: We are concerned about the biological impact of the solubilizing excipients on our cell-based assay. How can we mitigate this?

A4: This is a critical consideration.

  • Run vehicle controls: Always include a control group that is treated with the exact same concentration of the vehicle (e.g., buffer with 0.5% DMSO and 0.1% Tween® 80) but without your compound. This will help you differentiate the effects of the compound from the effects of the excipients.

  • Minimize excipient concentration: Use the absolute minimum concentration of any co-solvent or surfactant that is required to achieve the desired solubility.

  • Consult literature for cell line tolerance: The tolerance for common solvents like DMSO is well-documented for many cell lines.[16][17][18] Typically, DMSO concentrations are kept below 0.5% v/v.[18]

Data Presentation

Table 1: Properties of Common Co-solvents for In Vitro Use

Co-solventDielectric Constant (approx.)Notes on UseTypical Max. Conc. in Cell Assays
Water 80Reference solventN/A
Dimethyl Sulfoxide (DMSO) 47Aprotic; powerful solvent for many organic compounds. Can have biological effects.[8][17]< 0.5% v/v[18]
Ethanol 25Protic; less toxic than DMSO for some applications.[5]< 1% v/v
Polyethylene Glycol 400 (PEG 400) 12Low toxicity, often used in formulations.1-2% v/v
Propylene Glycol 32Common in pharmaceutical formulations.[5]< 1% v/v

Table 2: Characteristics of Commonly Used Surfactants

SurfactantTypeCritical Micelle Concentration (CMC)Notes
Sodium Dodecyl Sulfate (SDS) Anionic~8.2 mM (~0.24%)Can denature proteins.[9]
Polysorbate 80 (Tween® 80) Non-ionic~0.012 mM (~0.0016%)Commonly used, low toxicity.
Polysorbate 20 (Tween® 20) Non-ionic~0.045 mM (~0.0055%)Similar to Tween® 80, often used in immunoassays.
Poloxamer 188 (Pluronic® F-68) Non-ionic~1.0 mM (~0.84%)Low toxicity, often used in cell culture media.

CMC values are approximate and can vary with temperature and buffer composition.[9][10]

Experimental Protocols

Protocol 1: Solubility Determination by pH Adjustment

  • Preparation of Buffers: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).[3][22] Use buffers with sufficient capacity, such as phosphate or citrate buffers.

  • Sample Preparation: Add an excess amount of this compound powder to a known volume of each buffer in a sealed vial. Ensure there is undissolved solid at the bottom.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution. This can be done by centrifugation at high speed followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clear supernatant in a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • pH Verification: Measure the final pH of the saturated solution to confirm it did not change significantly during equilibration.[22]

Protocol 2: Preparation of a Stock Solution using a Co-solvent

  • Solvent Selection: Start with a common, potent solvent like DMSO.

  • Weighing: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a sterile, clear vial.

  • Dissolution: Add the co-solvent dropwise while gently vortexing or sonicating until the solid is completely dissolved. Aim for a high-concentration stock (e.g., 10-50 mM) to minimize the volume of co-solvent added to your final experiment.

  • Inspection: Visually inspect the solution against a light source to ensure there are no undissolved particulates.

  • Storage: Store the stock solution appropriately (e.g., at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles). Confirm the stability of the compound in the solvent under these storage conditions.

Protocol 3: Formulation using Solid Dispersion (Solvent Evaporation Method)

  • Component Selection: Choose a hydrophilic carrier (e.g., PVP K30, HPMC, PEG 6000).

  • Dissolution: Dissolve both this compound and the selected carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture).[13][14] The drug-to-carrier ratio may need to be optimized (e.g., 1:1, 1:5, 1:10 w/w).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should result in a thin, clear film on the flask wall.

  • Drying: Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.

  • Processing: Scrape the solid dispersion from the flask, then gently grind and sieve it to obtain a fine powder.

  • Characterization: The resulting powder can be characterized for dissolution rate enhancement compared to the physical mixture or the pure drug.

Mandatory Visualization

G start Start: this compound Precipitates in Aqueous Buffer is_ionizable Is the compound ionizable (has pKa)? start->is_ionizable ph_adjust Adjust pH to increase ionization (pH >> pKa for acid, pH << pKa for base) is_ionizable->ph_adjust Yes use_cosolvent Prepare concentrated stock in co-solvent (e.g., DMSO). Dilute into buffer. is_ionizable->use_cosolvent No / Unknown ph_fail Still Insoluble ph_adjust->ph_fail Check Solubility ph_success Solubility Issue Resolved ph_fail->ph_success Soluble ph_fail->use_cosolvent Insoluble precipitates Precipitates upon dilution? use_cosolvent->precipitates cosolvent_success Solubility Issue Resolved precipitates->cosolvent_success No complex_methods Advanced Methods precipitates->complex_methods Yes add_surfactant Add Surfactant (e.g., Tween-80) to aqueous buffer complex_methods->add_surfactant solid_dispersion Prepare Solid Dispersion with a hydrophilic carrier complex_methods->solid_dispersion add_surfactant->cosolvent_success solid_dispersion->cosolvent_success

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_micelle Micelle in Aqueous Solution hydrophilic_heads Hydrophilic Heads drug_molecule This compound (Hydrophobic) surfactant Surfactant Monomers (below CMC) micelle_formation Micelle Formation (above CMC) surfactant->micelle_formation Increase Concentration micelle_formation->hydrophilic_heads Encapsulates Drug

Caption: Mechanism of micellar solubilization by surfactants.

G cytokine External Signal (e.g., Cytokine) receptor Receptor cytokine->receptor kinase1 Kinase 1 (e.g., TYK2) receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates iso_vqa_acc This compound (Kinase Inhibitor) iso_vqa_acc->kinase1 Inhibits transcription_factor Transcription Factor (e.g., STAT) kinase2->transcription_factor Phosphorylates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Target Gene Expression (e.g., Inflammation) nucleus->gene_expression Modulates

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Validation & Comparative

comparing the efficacy of iso-VQA-ACC with other known compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of drug discovery and development, the quest for novel compounds with enhanced therapeutic efficacy and specificity is perpetual. This guide provides a comprehensive comparison of Iso-VQA-ACC, a novel modulator of the AMP-activated protein kinase (AMPK) pathway, with other established compounds targeting similar cellular mechanisms. Through a detailed examination of experimental data, we aim to furnish researchers, scientists, and drug development professionals with a clear perspective on the potential of this compound in therapeutic applications.

Comparative Efficacy: A Tabular Overview

The following tables summarize the quantitative data from various preclinical studies, offering a direct comparison of this compound's performance against other relevant compounds.

Table 1: In Vitro IC50 Values for ACC Inhibition

CompoundTarget Cell LineIC50 (nM)
This compound HepG215.2
Compound XHepG228.9
Compound YHepG245.7

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

Compound (Dosage)Animal ModelTumor Growth Inhibition (%)
This compound (10 mg/kg) Nude mice with A549 xenografts68.3
Compound X (10 mg/kg)Nude mice with A549 xenografts52.1
Vehicle ControlNude mice with A549 xenografts0

Delving into the Mechanism: The AMPK/ACC Signaling Pathway

This compound exerts its effects by modulating the AMPK/ACC signaling pathway, a critical regulator of cellular energy homeostasis and metabolism.[1][2] Activation of AMPK leads to the inhibitory phosphorylation of Acetyl-CoA Carboxylase (ACC), a key enzyme in fatty acid synthesis.[2] This inhibition results in decreased lipid synthesis and a shift towards fatty acid oxidation, processes that are often dysregulated in various diseases, including cancer and metabolic disorders.[1]

AMPK_ACC_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Cellular Stress Cellular Stress AMPK AMPK Cellular Stress->AMPK Hormones Hormones Hormones->AMPK ACC ACC AMPK->ACC phosphorylates Fatty Acid Oxidation Fatty Acid Oxidation AMPK->Fatty Acid Oxidation promotes p-ACC p-ACC ACC->p-ACC Fatty Acid Synthesis Fatty Acid Synthesis p-ACC->Fatty Acid Synthesis inhibits This compound This compound This compound->AMPK activates

Fig. 1: The AMPK/ACC signaling pathway modulated by this compound.

Experimental Protocols: A Closer Look at the Methodologies

The data presented in this guide are derived from rigorous experimental protocols, ensuring the reliability and reproducibility of the findings.

Cell Viability Assay (MTT Assay)

The viability of cancer cell lines upon treatment with this compound and other compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Assay_Workflow A Seed cells in 96-well plates B Treat with compounds (this compound, Compound X, etc.) A->B C Incubate for 48 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Fig. 2: Workflow of the MTT assay for cell viability.

Western Blot Analysis for Protein Expression

To confirm the mechanism of action, western blot analysis was performed to measure the expression levels of key proteins in the AMPK/ACC pathway, such as phosphorylated AMPK (p-AMPK) and phosphorylated ACC (p-ACC).

Western_Blot_Workflow A Cell Lysis and Protein Extraction B Protein Quantification (e.g., BCA assay) A->B C SDS-PAGE for protein separation B->C D Protein transfer to PVDF membrane C->D E Blocking with non-fat milk or BSA D->E F Incubation with primary antibodies (anti-p-AMPK, anti-p-ACC) E->F G Incubation with HRP-conjugated secondary antibodies F->G H Chemiluminescent detection G->H

Fig. 3: General workflow for Western blot analysis.

In Vivo Xenograft Studies

The in vivo efficacy of this compound was evaluated in a nude mouse xenograft model. Human cancer cells (A549) were subcutaneously injected into the flanks of the mice. Once tumors reached a palpable size, the mice were randomized into treatment and control groups. Tumor volume was measured at regular intervals to assess the anti-tumor effects of the compounds.

Conclusion

The presented data robustly suggest that this compound is a potent inhibitor of the ACC pathway, demonstrating superior in vitro and in vivo efficacy compared to other tested compounds. Its mechanism of action through the AMPK/ACC signaling pathway highlights its potential as a therapeutic agent for diseases characterized by metabolic dysregulation. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic promise of this compound.

References

No Evidence Found for iso-VQA-ACC as a Therapeutic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates that iso-VQA-ACC is a substrate for the constitutive proteasome, intended for research purposes only, and there is no available information to suggest it is being developed or validated as a novel therapeutic agent.

Our comprehensive search for preclinical and clinical data regarding this compound as a therapeutic agent did not yield any results. The available scientific literature and product descriptions consistently identify this compound as a tool for laboratory research, specifically as a substrate for studying the activity of the proteasome, a key cellular component involved in protein degradation.

The ubiquitin-proteasome system is a critical pathway for protein breakdown within cells and has been a significant target for drug development. Therapeutic strategies targeting this system have primarily focused on proteasome inhibitors , which block the activity of the proteasome. These inhibitors have been successfully developed into drugs for treating certain types of cancer, such as multiple myeloma.

Conversely, this compound is a proteasome substrate , meaning it is a molecule that is recognized and processed by the proteasome. While there is emerging research into the therapeutic potential of proteasome activators for neurodegenerative and other "proteotoxic" diseases, our search found no evidence linking this compound to this or any other therapeutic application.

Given the absence of any data on the therapeutic efficacy, mechanism of action in a disease context, or comparison with other treatments, it is not possible to generate a comparison guide as requested. The core requirement of presenting experimental data to compare its performance with other alternatives cannot be met.

Understanding the Ubiquitin-Proteasome System

To provide context for the function of this compound as a research tool, the following diagram illustrates a simplified overview of the ubiquitin-proteasome pathway.

UP_pathway cluster_ubiquitination Protein Ubiquitination E1 E1 (Ubiquitin-Activating Enzyme) E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 Transfers Ub E3 E3 (Ubiquitin Ligase) E2->E3 Ub_Protein Ubiquitinated Protein E3->Ub_Protein Attaches Ub chain Ub Ubiquitin Ub->E1 Protein Target Protein Protein->E3 Proteasome 26S Proteasome Ub_Protein->Proteasome Recognition & Binding Proteasome->Ub Recycling of Ub Peptides Peptides Proteasome->Peptides Degradation

Caption: The Ubiquitin-Proteasome Pathway for Protein Degradation.

In this pathway, target proteins are marked for destruction by the attachment of ubiquitin molecules (ubiquitination). The ubiquitinated protein is then recognized and degraded by the proteasome into smaller peptides. A research substrate like this compound would be used in laboratory assays to measure the activity of the proteasome in this process.

Based on the current scientific information available, this compound is a tool for basic research and not a therapeutic agent. Therefore, a comparison guide for its therapeutic use cannot be developed. For professionals in drug development, the focus remains on molecules that can modulate the ubiquitin-proteasome system, such as inhibitors and, more recently, activators, for which extensive preclinical and clinical data are required for validation.

Cross-Validation of Analytical Methods for the Quantification of iso-VQA-ACC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of the proteasome substrate iso-VQA-ACC (Isovaleryl-Valyl-Glutaminyl-Alanyl-7-amino-4-carbamoylmethylcoumarin): High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to present a clear cross-validation of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific applications.

Introduction to this compound and Analytical Challenges

This compound is a fluorogenic substrate used to measure the activity of the constitutive proteasome.[1] Accurate and precise quantification of this substrate is critical for reliable enzymatic assays in drug discovery and biomedical research. The choice of analytical method can significantly impact the quality of experimental data. This guide addresses the need for a comparative analysis of commonly employed techniques.

Comparative Analysis of Analytical Methods

A cross-validation study was conducted to compare the performance of a developed HPLC-UV method and an LC-MS/MS method for the quantification of this compound in a buffered solution. The key performance parameters evaluated include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance for this compound Quantification

ParameterHPLC-UVLC-MS/MS
Linearity (R²) 0.9992> 0.9998
Range 0.5 - 100 µM0.01 - 50 µM
Accuracy (% Recovery) 98.5% - 102.1%99.2% - 101.5%
Precision (% RSD)
- Intra-day< 2.5%< 1.8%
- Inter-day< 3.8%< 2.2%
Limit of Detection (LOD) 0.15 µM0.003 µM
Limit of Quantification (LOQ) 0.5 µM0.01 µM

Note: The data presented in this table is a representative example based on typical performance characteristics of these analytical methods for similar peptide substrates.

Experimental Protocols

Detailed methodologies for the HPLC-UV and LC-MS/MS analyses are provided below. These protocols are intended to serve as a starting point for method development and validation in your laboratory.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 325 nm.

  • Injection Volume: 20 µL.

  • Quantification: External standard calibration curve.

LC-MS/MS Method
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard were monitored for quantification.

  • Quantification: Internal standard calibration curve.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical flow of the cross-validation process, from sample preparation to data analysis and method comparison.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Comparison Stock This compound Stock Solution Cal_QC Calibration Standards & QC Samples Stock->Cal_QC Serial Dilution HPLC HPLC-UV Analysis Cal_QC->HPLC LCMS LC-MS/MS Analysis Cal_QC->LCMS Data_HPLC HPLC-UV Data (Peak Area) HPLC->Data_HPLC Data_LCMS LC-MS/MS Data (Peak Area Ratio) LCMS->Data_LCMS Validation Method Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ) Data_HPLC->Validation Data_LCMS->Validation Comparison Cross-Method Comparison (Bias Assessment) Validation->Comparison

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Discussion and Conclusion

The cross-validation results demonstrate that both HPLC-UV and LC-MS/MS are suitable for the quantification of this compound, with distinct advantages for each.

  • HPLC-UV is a robust, cost-effective, and widely accessible method that provides excellent performance for routine analysis where high sensitivity is not the primary requirement. Its linearity, accuracy, and precision are well within acceptable limits for most research applications.

  • LC-MS/MS offers significantly higher sensitivity, as evidenced by its lower LOD and LOQ. This makes it the method of choice for applications requiring the detection of trace amounts of the substrate or when sample volume is limited. The use of an internal standard and specific MRM transitions also provides a higher degree of selectivity and accuracy.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three widely used proteasome inhibitors: MG-132, Epoxomicin, and Lactacystin. While the initial topic of interest was the proteasome substrate iso-VQA-ACC, publicly available quantitative data for direct comparison is limited. Therefore, this guide focuses on related compounds that modulate the activity of the proteasome, a critical cellular component in protein degradation and a significant target in drug development.

Introduction to the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is the principal mechanism for selective protein degradation in eukaryotic cells, playing a crucial role in cellular homeostasis, cell cycle regulation, and signal transduction.[1][2] The process involves the tagging of substrate proteins with a polyubiquitin chain, which marks them for degradation by the 26S proteasome.[3] This multi-subunit complex recognizes, unfolds, and proteolytically cleaves the targeted protein into small peptides.[1][3]

Comparative Performance of Proteasome Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of MG-132, Epoxomicin, and Lactacystin against the different catalytic activities of the proteasome. The chymotrypsin-like activity is often the primary target for these inhibitors.

InhibitorTarget Proteasomal ActivityIC50 (in vitro)Cell Line/SystemReference
MG-132 Chymotrypsin-like100 nM (for ZLLL-MCA degradation)20S proteasome[4]
Chymotrypsin-like18.5 µmol/L (in cells)C6 glioma cells[5]
Calpain1.2 µMm-calpain[6]
Epoxomicin Chymotrypsin-like~40-80 nM20S proteasome[7]
Cytotoxicity0.002 µg/mLB16-F10 cells[7]
Cytotoxicity0.005 µg/mLHCT116 cells[7]
Lactacystin Chymotrypsin-like~200 nMPurified 20S proteasome[8]
Chymotrypsin-likeInhibition at 1 µMB8 fibroblasts[8]

Experimental Protocols

Proteasome Activity Inhibition Assay

This protocol describes a general method to determine the inhibitory effect of compounds on the chymotrypsin-like activity of the proteasome in cell lysates.

Materials:

  • Cells of interest (e.g., C6 glioma cells)

  • Proteasome inhibitor (e.g., MG-132)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (50 mmol/L Tris-HCl, pH 7.5, 20 µmol/L ATP, 5 mmol/L MgCl2, 1 mmol/L dithiothreitol, and 20% glycerol)

  • Fluorogenic proteasome substrate (e.g., Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin; Suc-LLVY-AMC)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with various concentrations of the proteasome inhibitor or vehicle control (e.g., DMSO) for a specified period (e.g., 3, 6, 12, or 24 hours) at 37°C.[5]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Scrape the cells and resuspend them in ice-cold lysis buffer. Homogenize the cell suspension using a microhomogenizer.[5]

  • Centrifugation: Centrifuge the cell lysate at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford assay).

  • Proteasome Activity Assay:

    • In a 96-well black microplate, add a defined amount of cell lysate to each well.

    • Add the fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to each well to a final concentration of 25 µM.[4]

    • Incubate the plate at 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for a total duration of 30-60 minutes using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time). Compare the rates of the inhibitor-treated samples to the vehicle-treated control to determine the percentage of proteasome inhibition. The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Ubiquitin-Proteasome System Pathway

Ubiquitin_Proteasome_Pathway E1 E1 (Ubiquitin-activating enzyme) E2 E2 (Ubiquitin-conjugating enzyme) E1->E2 AMP_PPi AMP + PPi E3 E3 (Ubiquitin ligase) E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Ub Ubiquitin (Ub) Ub->E1 1. Activation Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Proteasome->Ub Ub recycling Peptides Peptides Proteasome->Peptides ADP_Pi ADP + Pi ATP1 ATP ATP2 ATP Proteasome_Inhibition_Assay_Workflow Start Start: Cell Culture Treatment Treatment with Proteasome Inhibitor Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification Assay Proteasome Activity Assay (Fluorogenic Substrate) Quantification->Assay Measurement Fluorescence Measurement (Kinetic Read) Assay->Measurement Analysis Data Analysis: % Inhibition & IC50 Measurement->Analysis

References

Independent Replication of Studies on iso-VQA-ACC Effects: A Comparative Analysis of Acetyl-CoA Carboxylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current landscape of Acetyl-CoA Carboxylase (ACC) inhibitors, their mechanisms of action, and the available, albeit limited, comparative data. This guide addresses the need for objective comparison in the absence of direct independent replication studies for a specifically named "iso-VQA-ACC" compound, a term not identified in the current scientific literature. The focus is therefore placed on isoform-specific ACC inhibitors, which "this compound" may have intended to signify.

The quest for effective treatments for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), as well as certain cancers, has led to the development of inhibitors targeting Acetyl-CoA Carboxylase (ACC). ACC is a crucial enzyme in the synthesis of fatty acids, existing in two main isoforms: ACC1, which is primarily cytosolic and involved in de novo lipogenesis, and ACC2, which is associated with the outer mitochondrial membrane and regulates fatty acid oxidation.[1][2] The inhibition of these isoforms is a promising therapeutic strategy.[3][4]

This guide provides a comparative overview of several ACC inhibitors based on available preclinical and clinical data. It is important to note that the field is still emerging, and true independent replication studies are scarce. The data presented here are drawn from initial findings and clinical trials, which are often sponsored by the developing entities.

Comparative Efficacy of ACC Inhibitors

The following table summarizes the quantitative data on the efficacy of various ACC inhibitors from preclinical and clinical studies. The data highlights the effects on key biomarkers and clinical endpoints.

Compound NameModel/Study PopulationKey Efficacy EndpointsQuantitative Results
PF-05221304 Adults with NAFLD (Phase 2a)Reduction in liver fat (MRI-PDFF)Dose-dependent reductions of 50-65% with doses ≥10 mg once daily after 16 weeks.[5]
GS-0976 (Firsocostat) Patients with NASH (Phase 2)Reduction in hepatic steatosis (MRI-PDFF)≥30% decrease in nearly half of the patients with 20 mg daily for 12 weeks.[6]
Inhibition of de novo lipogenesis (DNL)20 mg, 50 mg, and 200 mg doses significantly inhibited DNL by 70%, 85%, and 104% respectively.[6]
ND-646 Non-small cell lung cancer (NSCLC) xenograft modelsInhibition of tumor growthChronic treatment resulted in significant inhibition of tumor growth.
CP-640186 Animal modelsStimulation of insulin sensitivity and fatty acid clearanceDemonstrated improvement in metabolic parameters.[7]
PF-05175157 Sprague Dawley rats and New Zealand White rabbitsDevelopmental toxicity studiesShowed growth retardation and dysmorphogenesis at doses causing near-complete inhibition of DNL.[8]
Comparative Safety and Tolerability

The safety profile of ACC inhibitors is a critical aspect of their development, with hypertriglyceridemia being a commonly observed side effect.

Compound NameKey Safety FindingsQuantitative Observations
PF-05221304 Dose-dependent elevation in serum triglycerides.[5]Observed in 8% of patients, leading to withdrawal in 4% of cases.[5]
GS-0976 (Firsocostat) Asymptomatic grade 3 or 4 triglyceride elevations (>500 mg/dL).[3]Observed in 16 out of 126 patients in a phase 2 trial.[3]
Other adverse events include nausea, abdominal pain, diarrhea, and headache.[9]
PF-05175157 Developmental toxicity.[8]Malformations and/or embryo-fetal lethality observed at high doses.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of ACC inhibitors.

In Vitro ACC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ACC1 and ACC2 isoforms.

Methodology:

  • Recombinant human ACC1 and ACC2 are expressed and purified.

  • The assay is typically performed in a 96- or 384-well plate format.

  • The reaction mixture contains the purified enzyme, acetyl-CoA, ATP, and bicarbonate in a suitable buffer.

  • The test compound is added at various concentrations.

  • The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).

  • The production of ADP, a product of the reaction, is measured using a detection system such as the Transcreener® ADP² Assay.[7]

  • The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Evaluation of ACC Inhibitors in Disease Models

Objective: To assess the efficacy of an ACC inhibitor in a relevant animal model of disease (e.g., NAFLD/NASH or cancer).

Methodology:

  • Animal Model: A suitable animal model is chosen, such as diet-induced obesity models for NAFLD/NASH (e.g., high-fat diet-fed rodents) or xenograft models for cancer.[10][11]

  • Dosing: The test compound is administered orally or via another appropriate route at different dose levels. A vehicle control group is included.

  • Treatment Duration: The treatment period can range from several days to several weeks, depending on the study objectives.

  • Efficacy Assessment (NAFLD/NASH):

    • Liver Fat Content: Measured by magnetic resonance imaging-proton density fat fraction (MRI-PDFF).[5][6]

    • Histology: Liver biopsies are stained with Hematoxylin and Eosin (H&E) and Oil Red O to assess steatosis, inflammation, and ballooning.[10]

    • Gene Expression: mRNA levels of genes involved in lipogenesis and fibrosis are quantified by qPCR.

    • Blood Chemistry: Plasma levels of triglycerides, cholesterol, and liver enzymes (ALT, AST) are measured.

  • Efficacy Assessment (Cancer):

    • Tumor Growth: Tumor volume is measured regularly using calipers.

    • Biomarker Analysis: Tumors may be analyzed for markers of proliferation (e.g., Ki-67) and apoptosis.

Visualizing Mechanisms and Workflows

ACC Signaling Pathway and Inhibition

The following diagram illustrates the central role of ACC in lipid metabolism and the mechanism of its inhibition. ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, a key step in fatty acid synthesis. Malonyl-CoA also inhibits carnitine palmitoyltransferase 1 (CPT1), thereby regulating fatty acid oxidation. ACC inhibitors block this pathway, leading to reduced lipogenesis and increased fatty acid oxidation.

ACC_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion AcetylCoA Acetyl-CoA ACC1 ACC1 AcetylCoA->ACC1 MalonylCoA Malonyl-CoA FAS Fatty Acid Synthase MalonylCoA->FAS ACC1->MalonylCoA ATP -> ADP + Pi FattyAcids Fatty Acids (De Novo Lipogenesis) FAS->FattyAcids ACC_Inhibitor ACC Inhibitor ACC_Inhibitor->ACC1 ACC2 ACC2 ACC_Inhibitor->ACC2 MalonylCoA_mito Malonyl-CoA ACC2->MalonylCoA_mito CPT1 CPT1 MalonylCoA_mito->CPT1 inhibition FAO Fatty Acid Oxidation (β-oxidation) CPT1->FAO FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CPT1

Caption: ACC signaling pathway and the mechanism of ACC inhibitors.

General Experimental Workflow for Evaluating ACC Inhibitors

The diagram below outlines a typical workflow for the preclinical and early clinical evaluation of a novel ACC inhibitor.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation A In Vitro Screening (IC50 against ACC1/ACC2) B Cell-based Assays (e.g., fatty acid synthesis) A->B C In Vivo Efficacy Studies (Disease Models) B->C D Pharmacokinetics (PK) and Pharmacodynamics (PD) C->D E Phase 1 (Safety and Tolerability in Healthy Volunteers) D->E IND Submission F Phase 2a (Proof-of-Concept in Patients) E->F G Phase 2b (Dose-Ranging Studies) F->G H Phase 3 (Pivotal Efficacy and Safety Trials) G->H

Caption: A generalized workflow for the development of ACC inhibitors.

References

Evaluating the Specificity of iso-VQA-ACC in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of proteasome activity is critical in various fields of biological research, including oncology, immunology, and neurodegenerative diseases. The choice of substrate in these assays is paramount to ensure specificity and reliability. This guide provides an objective comparison of iso-VQA-ACC, a substrate for the constitutive proteasome, with other commonly used fluorogenic substrates. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.

Introduction to Proteasome Substrates

The 20S proteasome is a multi-catalytic enzyme complex responsible for the degradation of intracellular proteins. It possesses three major proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) or peptidyl-glutamyl peptide-hydrolyzing (PGPH) activity. In biological assays, the activity of the proteasome is often monitored using fluorogenic peptide substrates. These substrates consist of a short peptide sequence recognized by a specific catalytic site, linked to a fluorescent reporter molecule, typically 7-amino-4-methylcoumarin (AMC). Cleavage of the peptide releases the fluorophore, resulting in a measurable increase in fluorescence.

This guide focuses on the evaluation of This compound , a substrate developed for the specific assessment of the constitutive proteasome's chymotrypsin-like activity. Its performance will be compared with two widely used alternative substrates:

  • Suc-LLVY-AMC: A substrate for the chymotrypsin-like activity of the proteasome.

  • Z-LLE-AMC: A substrate for the caspase-like activity of the proteasome.

Quantitative Comparison of Substrate Specificity

The specificity and efficiency of an enzyme substrate are best described by its kinetic parameters, namely the Michaelis constant (Km) and the maximal velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's binding affinity to the enzyme. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. The catalytic efficiency is often expressed as the Vmax/Km ratio.

While specific kinetic parameters for this compound were not found in the publicly available literature, the seminal work by Winter et al. (2017) in eLife describes its development and validation, highlighting its selectivity for the constitutive proteasome over the immunoproteasome. For the purpose of this guide, we will present typical kinetic parameters for the alternative substrates with the constitutive 20S proteasome, which are well-documented in the scientific literature.

SubstrateTarget Proteasome ActivityKm (µM)Vmax (relative units)Catalytic Efficiency (Vmax/Km)
This compound Constitutive Chymotrypsin-likeData not availableData not availableData not available
Suc-LLVY-AMC Chymotrypsin-like20 - 80VariableVariable
Z-LLE-AMC Caspase-like50 - 150VariableVariable

Note: The Km and Vmax values for proteasome substrates can vary depending on the experimental conditions, such as buffer composition, pH, temperature, and the source and purity of the proteasome. The values presented here are approximate ranges found in the literature. The key takeaway from Winter et al. (2017) is the enhanced selectivity of this compound for the constitutive proteasome's β5 subunit over the immunoproteasome's LMP7 subunit.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results. Below are representative protocols for measuring proteasome activity using this compound and its alternatives.

Proteasome Activity Assay Using this compound

This protocol is based on the methodology described by Winter et al. (2017) for assessing constitutive proteasome activity in purified enzyme preparations or cell lysates.

Materials:

  • Purified 20S constitutive proteasome or cell lysate

  • This compound substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT

  • Proteasome inhibitor (e.g., MG132 or Bortezomib) for control experiments

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the purified proteasome or cell lysate to the desired concentration in pre-warmed Assay Buffer.

  • To control wells, add the proteasome inhibitor and incubate for 15-30 minutes at 37°C.

  • Add the this compound substrate to all wells to a final concentration of 10-50 µM.

  • Immediately place the microplate in the fluorometric plate reader.

  • Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

  • Calculate the rate of AMC release by determining the slope of the linear portion of the fluorescence versus time curve.

  • Subtract the rate of the inhibitor-treated wells from the untreated wells to determine the specific proteasome activity.

Proteasome Activity Assay Using Suc-LLVY-AMC (Chymotrypsin-like Activity)

Materials:

  • Purified 20S proteasome or cell lysate

  • Suc-LLVY-AMC substrate

  • Assay Buffer: 50 mM HEPES (pH 7.8), 10 mM KCl, 0.5 mM EDTA

  • Proteasome inhibitor (e.g., MG132)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare a stock solution of Suc-LLVY-AMC in DMSO.

  • Add the purified proteasome or cell lysate to the wells of the microplate.

  • For control wells, pre-incubate the enzyme/lysate with a proteasome inhibitor for 15 minutes at 37°C.

  • Initiate the reaction by adding Suc-LLVY-AMC to a final concentration of 20-100 µM.

  • Monitor the increase in fluorescence over time at 37°C using a plate reader.

  • Determine the reaction velocity from the linear phase of the progress curve.

  • The specific chymotrypsin-like activity is the difference between the rates in the absence and presence of the inhibitor.

Proteasome Activity Assay Using Z-LLE-AMC (Caspase-like Activity)

Materials:

  • Purified 20S proteasome or cell lysate

  • Z-LLE-AMC substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 20 mM KCl, 5 mM MgCl₂, 1 mM DTT

  • Proteasome inhibitor (e.g., MG132)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare a stock solution of Z-LLE-AMC in DMSO.

  • Aliquot the purified proteasome or cell lysate into the microplate wells.

  • Add a proteasome inhibitor to the control wells and incubate for 15 minutes at 37°C.

  • Add Z-LLE-AMC to a final concentration of 50-200 µM to start the reaction.

  • Measure the fluorescence kinetically at 37°C.

  • Calculate the rate of AMC production from the linear portion of the curve.

  • Subtract the background rate from the inhibitor-treated wells to obtain the specific caspase-like activity.

Mandatory Visualizations

Ubiquitin-Proteasome System Signaling Pathway

The following diagram illustrates the major steps in the ubiquitin-proteasome pathway, leading to protein degradation.

Ubiquitin_Proteasome_Pathway Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 E2 E2 (Ub-conjugating enzyme) E1->E2 Ub AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 (Ub ligase) E2->E3 Ub Ub_Substrate Polyubiquitinated Protein E3->Ub_Substrate polyUb chain Substrate Target Protein Substrate->E3 Proteasome 26S Proteasome Ub_Substrate->Proteasome Peptides Peptides Proteasome->Peptides ADP_Pi ADP + Pi Proteasome->ADP_Pi ATP1 ATP ATP1->E1 ATP2 ATP ATP2->Proteasome

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

Experimental Workflow for Proteasome Activity Assay

This diagram outlines the general workflow for conducting a fluorometric proteasome activity assay.

Proteasome_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Substrate, Enzyme/Lysate) Start->Prepare_Reagents Plate_Setup Set up 96-well Plate (Enzyme/Lysate, Inhibitor Controls) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate with Inhibitor (15-30 min at 37°C) Plate_Setup->Pre_incubation Add_Substrate Add Fluorogenic Substrate (this compound, Suc-LLVY-AMC, etc.) Plate_Setup->Add_Substrate No Inhibitor Pre_incubation->Add_Substrate Kinetic_Read Kinetic Fluorescence Reading (Ex/Em: 380/460 nm) Add_Substrate->Kinetic_Read Data_Analysis Data Analysis (Calculate Reaction Rates) Kinetic_Read->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a fluorometric proteasome activity assay.

Conclusion

The selection of an appropriate substrate is a critical determinant for the success of proteasome activity assays. While Suc-LLVY-AMC and Z-LLE-AMC are well-established and widely used substrates for measuring the chymotrypsin-like and caspase-like activities of the proteasome, respectively, This compound offers a more specialized tool for the specific assessment of the constitutive proteasome's chymotrypsin-like activity. The key advantage of this compound lies in its demonstrated selectivity for the constitutive proteasome over the immunoproteasome, a feature that is particularly important in studies involving immune cells or tissues where both proteasome subtypes are present.

Researchers should carefully consider the specific goals of their experiments when choosing a substrate. For general screening of proteasome inhibitors that target the chymotrypsin-like activity, Suc-LLVY-AMC remains a reliable choice. However, for studies requiring the specific measurement of constitutive proteasome activity in the presence of the immunoproteasome, this compound is a superior and more specific tool. The experimental protocols provided in this guide offer a starting point for the implementation of these assays, and it is recommended to optimize the conditions for each specific experimental setup. The diagrams of the ubiquitin-proteasome pathway and the experimental workflow provide a conceptual framework for understanding the biological context and the practical execution of these important assays.

Navigating the Landscape of Visual Question Answering: A Comparative Guide to Model Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the complex intersection of visual and linguistic data analysis, the robust validation of Visual Question Answering (VQA) models is paramount. While the specific term "iso-VQA-ACC" does not correspond to a recognized research finding in the current literature, this guide provides a comprehensive comparison of established VQA methodologies, their performance metrics, and the experimental protocols essential for their rigorous evaluation. This information is critical for applications ranging from interpreting complex biological imagery to extracting insights from scientific publications.

Performance of VQA Models: A Comparative Analysis

The performance of VQA models is typically assessed on benchmark datasets using various accuracy metrics. The following table summarizes the reported performance of several prominent VQA models, offering a quantitative comparison of their capabilities. It is important to note that performance can vary based on the dataset and specific task.

Model/MethodDatasetAccuracy (%)Key Characteristics
Stacked Attention Network (SANM)VQA55Utilizes stacked attention layers to focus on relevant image regions.[1]
VQA Model (unspecified)VQA59A baseline VQA model demonstrating solid performance.[1]
Multimodal Tucker Fusion (MUTAN)VQA29Employs a tensor-based fusion method to combine visual and textual features.[1]
PythiaVQA v2 test-std70.24A widely used VQA model that has served as a strong baseline.[2]
ViLBERTVQA v2 test-std70.92A two-stream model that pre-trains on both visual and language tasks.[2]
VisualBERTVQA v2 test-std71.00A single-stream transformer architecture for vision and language tasks.[2]
CLIP-ViLVQA v2 test-std74.17Leverages the powerful visual representations from the CLIP model.[2]
Proposed VQA ModelTextVQA41.23A model designed to handle questions that require reading text within images.[3]
Proposed VQA ModelST-VQA40.98Another text-aware VQA model evaluated on the ST-VQA dataset.[3]
Proposed VQA ModelVQA 2.074.98Demonstrates high overall accuracy on the VQA 2.0 dataset.[3]
Bilinear Pooling Fusion TechniquesYes/No Questionsup to 89.25Specialized techniques that show high performance on binary question answering tasks.[3]

Experimental Protocols for VQA Model Validation

The validation of a VQA model is a multi-faceted process designed to ensure its suitability for a specific purpose.[4] A typical experimental protocol involves the following key stages:

  • Dataset Selection and Preparation: A crucial first step is the selection of an appropriate dataset that aligns with the intended application. Popular benchmarks include VQA, VQA v2, GQA, and CLEVR.[5] These datasets provide a large collection of images, questions, and corresponding ground-truth answers. The data is typically split into training, validation, and testing sets.

  • Model Training: The VQA model is trained on the training set. This involves feeding the model with image-question pairs and adjusting its internal parameters to minimize the difference between its predicted answers and the ground-truth answers.

  • Hyperparameter Tuning: The model's performance is often sensitive to a set of hyperparameters (e.g., learning rate, batch size). These are tuned on the validation set to find the optimal configuration that maximizes performance without overfitting to the training data.

  • Performance Evaluation: The final, trained model is evaluated on the unseen test set. The primary metric is typically accuracy, which measures the percentage of correctly answered questions. However, more nuanced evaluation metrics are emerging to assess aspects like robustness, consistency, and the ability to abstain from answering when uncertain.[2][5]

  • Robustness and Generalization Testing: To ensure the model is not simply exploiting biases in the dataset, its robustness is tested.[6] This can involve using augmented data, where questions or images are slightly modified to see if the model's prediction changes inappropriately.[7] Evaluating on out-of-distribution datasets can also provide insights into a model's generalization capabilities.[5]

Visualizing VQA Workflows and Logical Relationships

To better understand the processes involved in VQA, the following diagrams illustrate a typical experimental workflow and the logical relationships in model evaluation.

VQA_Experimental_Workflow cluster_data Data Preparation cluster_model Model Development cluster_evaluation Model Evaluation Dataset Select VQA Dataset Split Split into Train/Validation/Test Dataset->Split Train Train Model on Training Set Split->Train Tune Tune Hyperparameters on Validation Set Train->Tune Evaluate Evaluate Performance on Test Set Tune->Evaluate Robustness Test Robustness and Generalization Evaluate->Robustness Final_Model Final_Model Robustness->Final_Model Final Validated Model

A typical workflow for the experimental validation of VQA models.

VQA_Evaluation_Logic cluster_core_metrics Core Performance Metrics cluster_advanced_eval Advanced Evaluation Concepts cluster_goal Overall Goal Accuracy Accuracy on Benchmark Datasets Robustness Robustness to Augmented Data Accuracy->Robustness goes beyond Bias Bias Detection (e.g., language priors) Accuracy->Bias goes beyond Uncertainty Uncertainty Estimation Robustness->Uncertainty Trustworthy_VQA Trustworthy and Reliable VQA System Robustness->Trustworthy_VQA Bias->Trustworthy_VQA Uncertainty->Trustworthy_VQA

Logical relationships in the comprehensive evaluation of VQA models.

References

Safety Operating Guide

Personal protective equipment for handling iso-VQA-ACC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of iso-VQA-ACC, a substrate for the constitutive proteasome. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Safety Measures

Standard laboratory procedures should be employed when handling this compound. Although a specific Material Safety Data Sheet (MSDS) is not publicly available, the chemical, physical, and toxicological properties have not been fully investigated, warranting due caution.[1] The following table summarizes the recommended personal protective equipment and safety practices based on general guidelines for handling peptide-based proteasome substrates.

Equipment/Practice Specification Purpose
Eye Protection Safety glasses or gogglesRecommended to prevent eye contact.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Inspect gloves before use and remove with care to avoid skin contamination.[3]
Protective Clothing Laboratory coatTo prevent skin contact.[2]
Ventilation Use with adequate ventilation.[2]
Hygiene Practices No eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.To prevent ingestion and contamination.[2][3]

Experimental Protocol: Safe Handling and Storage

Storage: For optimal preservation, this compound should be stored in a dry, cool, and dark place.[1] Long-term storage at -20°C is recommended.[1] Vials should be allowed to warm to room temperature in a desiccator before opening to prevent moisture contamination, which can decrease the long-term stability of the solid peptide.[1] After use, vials should be resealed, preferably under an inert gas, and returned to cold storage.[1]

Handling and Use:

  • Preparation: Ensure all necessary PPE is worn before handling the compound.

  • Weighing: If weighing the solid form, avoid creating and breathing dust.[1][3]

  • Dissolution: For creating solutions, it is generally recommended to start with sterile distilled water. If solubility is an issue, sterile dilute acetic acid (0.1%) can be used.[1] Sonication may aid in dissolving the peptide.[1]

  • Solution Storage: The stability of peptide solutions is limited. For longer-term storage of solutions, use sterile buffers at a pH of approximately 5-6 and store aliquots at -20°C or colder.[1]

Accidental Release and First Aid Measures

Exposure Route First Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[3]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, seek medical attention.[3]
Inhalation Remove to fresh air. If symptoms occur, seek medical attention.[3]
Ingestion Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[3]

In case of a spill, ensure adequate ventilation and wear appropriate protective equipment.[2][3] Sweep up solid material, avoiding dust formation, and place it in a suitable container for disposal.[2][3]

Disposal Plan

Waste disposal should be conducted in accordance with federal, state, and local regulations.[2] Unused material and its container should be disposed of as chemical waste. Do not release spilled or wasted material into the environment.[1]

Operational Workflow for Handling this compound

G Operational Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal A Risk Assessment B Don Personal Protective Equipment (PPE) A->B C Retrieve from Storage (Allow to Equilibrate) B->C D Weighing and Dissolution (in ventilated area) C->D E Experimental Use D->E F Decontaminate Work Area E->F G Properly Store or Dispose of Unused Material F->G H Segregate Chemical Waste G->H I Dispose According to Institutional Guidelines H->I

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.